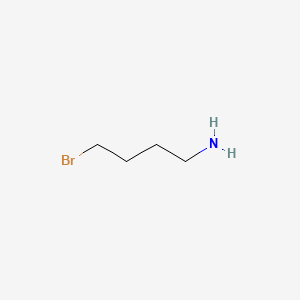

4-Bromobutan-1-amine

Übersicht

Beschreibung

4-Bromobutan-1-amine is an intermediate used to prepare primary aminoalkanethiosulfuric acids as potential antiradiation agents . It has a molecular formula of CHBrN .

Synthesis Analysis

The synthesis of 4-Bromobutan-1-amine involves various chemical reactions. It has been used as a probe to assess the sensitivity of cancer cells to cisplatin .Molecular Structure Analysis

The molecular structure of 4-Bromobutan-1-amine is represented by the chemical formula C4H11Br2N . The exact mass is 230.9258 and the molecular weight is 232.95 .Chemical Reactions Analysis

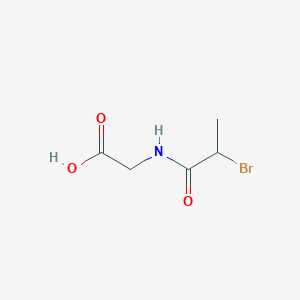

4-Bromobutan-1-amine is involved in the synthesis of a simple pH fluorescent probe based on dansyl derivative (Bu-Dns) via one-step reaction between dansyl chloride and 4-bromobutan-1-amine hydrobromide .Physical And Chemical Properties Analysis

4-Bromobutan-1-amine has a density of 1.364g/cm3 . It has a boiling point of 175.8°C at 760mmHg and a refractive index of 1.483 .Wissenschaftliche Forschungsanwendungen

Synthesis of pH-Sensitive Fluorescent Probes

4-Bromobutan-1-amine: is utilized in the synthesis of pH-sensitive fluorescent probes. A study detailed the creation of a dansyl-based probe, synthesized via a one-step reaction with dansyl chloride, which exhibited sensitivity to pH changes in an acidic medium . This probe, due to the protonation of the dimethylamine group, can detect pH variations within two units (approximately pH 4 to 2), making it valuable for intracellular pH measurements in biological research.

Cancer Research

In cancer research, 4-Bromobutan-1-amine derivatives have been used as probes to assess the sensitivity of cancer cells to chemotherapy agents like cisplatin. Studies suggest that cells with higher levels of tubulin acetylation, which can be detected using these probes, show increased sensitivity to treatment. This application is crucial for developing personalized cancer therapies.

Safety And Hazards

4-Bromobutan-1-amine is considered hazardous. It is highly flammable and causes skin irritation. It may cause respiratory irritation and is suspected of causing cancer. It may damage fertility or the unborn child. It may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZBYZAIKPPGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329113 | |

| Record name | 4-bromobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobutan-1-amine | |

CAS RN |

33977-38-7 | |

| Record name | 4-bromobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)